molecular formula C3H6O3 B118914 DL-Glyceraldehyde-1-13C CAS No. 70849-18-2

DL-Glyceraldehyde-1-13C

Cat. No. B118914
CAS RN: 70849-18-2
M. Wt: 91.07 g/mol
InChI Key: MNQZXJOMYWMBOU-OUBTZVSYSA-N
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Description

DL-Glyceraldehyde-1-13C is a stable isotope of DL-Glyceraldehyde . It is a simple monosaccharide and belongs to the subgroup triose . It is a colorless and sweet compound . The molecular formula is C2¹³CH6O3 .


Synthesis Analysis

DL-Glyceraldehyde-1-13C is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process is largely used as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular weight of DL-Glyceraldehyde-1-13C is 91.07 . The SMILES string representation of its structure is OCC(O)[13CH]=O .


Physical And Chemical Properties Analysis

DL-Glyceraldehyde-1-13C is a liquid at room temperature . It has a concentration of 0.1M in water . . The assay is ≥99% (CP) .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The use of DL-Glyceraldehyde-1-13C and other stable isotopes in drug development is a growing field . Deuteration, or the substitution of hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that DL-Glyceraldehyde-1-13C could have future applications in improving drug delivery and efficacy.

properties

IUPAC Name

2,3-dihydroxy(113C)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c4-1-3(6)2-5/h1,3,5-6H,2H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZXJOMYWMBOU-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C([13CH]=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Glyceraldehyde-1-13C

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